molecular formula C12H14FNO2 B8515828 N,N-dimethyl-4-fluoro-gamma-oxobenzenebutanoic acid amide CAS No. 205061-58-1

N,N-dimethyl-4-fluoro-gamma-oxobenzenebutanoic acid amide

Cat. No. B8515828
M. Wt: 223.24 g/mol
InChI Key: KWFQYAICORJVBZ-UHFFFAOYSA-N
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Patent
US07498325B2

Procedure details

To a solution of 30.5 g (0.155 Mol) of 4-fluoro-γ-oxobenzenebutanoic acid in 470 ml tetrahydrofuran, 35.0 g (0.216 Mol) of N,N′-carbonyldiimidazole was added with stirring and at room temperature and held at room temperature for a further 2.5 hours. Then, 13.7 g (0.304 Mol) of dimethylamine was added under strong external cooling by means of an ice-ethanol mixture. After the mixture had stood at room temperature for 12 hours, the solvent was removed in vacuo, the residue was divided between dichloromethane and 10% aqueous citric acid solution, the organic phase was dried over sodium sulphate and once again evaporated down in vacuo. After purification by column chromatography (eluant:ethyl acetate) on silica gel the crude product yielded 30.22 g (87% of theory) of colourless crystals of Rf=0.31 (eluant:ethyl acetate/glacial acetic acid 99.99/0.01).
Quantity
30.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:14])[CH2:9][CH2:10][C:11](O)=[O:12])=[CH:4][CH:3]=1.[CH3:15][NH:16][CH3:17]>O1CCCC1>[CH3:15][N:16]([CH3:17])[C:11](=[O:12])[CH2:10][CH2:9][C:8](=[O:14])[C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CCC(=O)O)=O
Name
N,N′-carbonyldiimidazole
Quantity
35 g
Type
reactant
Smiles
Name
Quantity
470 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
CNC
Step Three
Name
ice ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring and at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After the mixture had stood at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
once again evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
After purification by column chromatography (eluant:ethyl acetate) on silica gel the crude product
CUSTOM
Type
CUSTOM
Details
yielded 30.22 g (87% of theory) of colourless crystals of Rf=0.31 (eluant:ethyl acetate/glacial acetic acid 99.99/0.01)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
CN(C(CCC(C1=CC=C(C=C1)F)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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